molecular formula C21H23ClN2O2 B12505095 Strychnos hydrochloride

Strychnos hydrochloride

Cat. No.: B12505095
M. Wt: 370.9 g/mol
InChI Key: VLXYTKMPCOQKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strychnine hydrochloride is a highly toxic, crystalline alkaloid derived from the seeds of the Strychnos nux-vomica tree. It is known for its bitter taste and potent neurotoxic effects. Historically, it has been used as a pesticide and in small doses as a stimulant in veterinary medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of strychnine hydrochloride involves several steps, starting from simpler organic compounds. The total synthesis of strychnine has been a significant challenge in organic chemistry due to its complex structure. The process typically involves the construction of the indole ring system, followed by the formation of the strychnine skeleton through a series of cyclization and functional group transformations .

Industrial Production Methods: Industrial production of strychnine hydrochloride is primarily based on extraction from the seeds of the Strychnos nux-vomica tree. The seeds are processed to isolate strychnine, which is then converted to its hydrochloride salt through a reaction with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Strychnine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often used to modify the compound for different applications or to study its chemical properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of strychnine .

Mechanism of Action

Strychnine hydrochloride acts as a neurotoxin by antagonizing glycine receptors in the central nervous system. Glycine is an inhibitory neurotransmitter, and its blockade by strychnine leads to uncontrolled muscle contractions and convulsions. The compound also affects acetylcholine receptors, further contributing to its toxic effects .

Comparison with Similar Compounds

Uniqueness: Strychnine hydrochloride is unique due to its potent antagonistic effects on glycine receptors, which sets it apart from other alkaloids. Its complex structure and the challenges associated with its synthesis have made it a subject of extensive study in organic chemistry .

Properties

IUPAC Name

4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2.ClH/c24-18-10-16-19-13-9-17-21(6-7-22(17)11-12(13)5-8-25-16)14-3-1-2-4-15(14)23(18)20(19)21;/h1-5,13,16-17,19-20H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLXYTKMPCOQKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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